molecular formula C8H3BrN2S2 B577681 6-Bromo-5-cyano-2-mercaptobenzothiazole CAS No. 1242336-64-6

6-Bromo-5-cyano-2-mercaptobenzothiazole

Cat. No.: B577681
CAS No.: 1242336-64-6
M. Wt: 271.15
InChI Key: PXRUSVYIVKWKOL-UHFFFAOYSA-N
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Description

6-Bromo-5-cyano-2-mercaptobenzothiazole is a heterocyclic organic compound with a thiazole ring. It is known for its unique chemical structure, which includes a bromine atom, a cyano group, and a mercapto group attached to a benzothiazole ring. This compound is used in various scientific research applications due to its distinctive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-cyano-2-mercaptobenzothiazole typically involves the reaction of 2-mercaptobenzothiazole with bromine and a cyanating agent under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-cyano-2-mercaptobenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-5-cyano-2-mercaptobenzothiazole is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 6-Bromo-5-cyano-2-mercaptobenzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-cyano-2-mercaptobenzothiazole is unique due to the presence of both the bromine and cyano groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-bromo-2-sulfanylidene-3H-1,3-benzothiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2S2/c9-5-2-7-6(1-4(5)3-10)11-8(12)13-7/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRUSVYIVKWKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC(=S)S2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682076
Record name 6-Bromo-2-sulfanylidene-2,3-dihydro-1,3-benzothiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242336-64-6
Record name 6-Bromo-2-sulfanylidene-2,3-dihydro-1,3-benzothiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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